molecular formula C12H9N3O5 B5610620 2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide

2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide

Cat. No. B5610620
M. Wt: 275.22 g/mol
InChI Key: AFDVLSIRUVYOAF-NTUHNPAUSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide" involves reactions with nucleophiles and active methylene compounds, leading to the formation of various derivatives. These processes are crucial for the development of compounds with potential applications in different industries (Hassaneen et al., 1991). The efficient two-step sequence for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes also highlights the versatility of these compounds in synthesis pathways (Palmieri et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds showcases a range of configurations and interactions. For instance, structures are often stabilized by hydrogen bonds and weak π...π interactions, contributing to their stability and reactivity. The characterization of these compounds through various spectroscopic methods provides insight into their molecular geometry and electron distribution, which are essential for understanding their properties and reactivity (Fun et al., 2011).

Chemical Reactions and Properties

Compounds within this family undergo a variety of chemical reactions, including interactions with nucleophiles, which lead to substitution products, and reactions with enolates of various active methylene compounds, resulting in the formation of pyrazole derivatives. These reactions not only illustrate the reactive nature of these compounds but also their potential for further chemical modifications (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various domains. The solvated forms of related benzohydrazone compounds have been studied to understand their stability, crystalline structure, and interactions, providing valuable information for the development of new materials and compounds (Ma, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, highlight the versatility of "this compound." Understanding these properties is essential for exploring its applications in synthesis, materials science, and potentially in pharmacology, excluding its direct application as a drug (Hassaneen et al., 1991).

Mechanism of Action

2-hydroxy-N’-[(5-nitro-2-furyl)methylene]benzohydrazide is active against strains of the enteropathogenic bacteria C. jejuni, Salmonella, Y. enterocolitica, Shigella, and E. coli . It inhibits quorum sensing and virulence factor production in P. aeruginosa .

properties

IUPAC Name

2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDVLSIRUVYOAF-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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